molecular formula C8H7ClO3 B584418 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid CAS No. 1346600-36-9

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid

Cat. No.: B584418
CAS No.: 1346600-36-9
M. Wt: 190.602
InChI Key: HULDRQRKKXRXBI-KQORAOOSSA-N
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Description

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid: is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the carboxyl group, and deuterium atoms replace three hydrogen atoms. This labeling allows for detailed studies in nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into molecular structures and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-Chloro-2-methoxy-benzoic acid.

    Isotopic Labeling: The carboxyl group is labeled with carbon-13 using carbon-13 dioxide in the presence of a suitable catalyst.

    Deuterium Exchange: The hydrogen atoms are replaced with deuterium using deuterium oxide and a deuterium exchange catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 5-Chloro-2-methoxy-benzoic acid are subjected to isotopic labeling and deuterium exchange.

    Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of compounds with different functional groups replacing the chlorine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is used in various scientific research applications, including:

    Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.

    Industry: Used in the development of new materials and chemical processes, providing insights into reaction pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid involves its incorporation into molecular structures, allowing for detailed studies using nuclear magnetic resonance spectroscopy and mass spectrometry. The carbon-13 and deuterium labels provide unique signals that can be tracked, providing insights into molecular interactions, reaction pathways, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-benzoic Acid: The non-labeled version of the compound.

    5-Chloro-2-methoxy-benzoic Acid-13C: Labeled with carbon-13 but not deuterium.

    5-Chloro-2-methoxy-benzoic Acid-d3: Labeled with deuterium but not carbon-13.

Uniqueness

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is unique due to its dual labeling with both carbon-13 and deuterium

Properties

IUPAC Name

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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